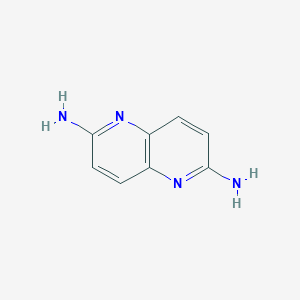![molecular formula C8H11NO2 B11918561 (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚-5-烯-2-羧酸是一种双环氨基酸衍生物。该化合物以其独特的结构而著称,该结构包含一个双环[2.2.1]庚烷环系。氨基和羧酸基团的存在使其成为各种化学和生物学研究的有趣课题。
准备方法
合成路线和反应条件
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚-5-烯-2-羧酸的合成通常涉及多个步骤,从简单的有机分子开始。一种常见的合成路线涉及狄尔斯-阿尔德反应,然后进行官能团转化以引入氨基和羧酸基团。反应条件通常需要特定的催化剂和受控温度,以确保获得所需的立体化学。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统来确保一致性和效率。纯化过程通常涉及结晶或色谱法以获得高纯度的化合物。
化学反应分析
反应类型
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚-5-烯-2-羧酸可以发生各种化学反应,包括:
氧化: 氨基可以被氧化形成硝基衍生物。
还原: 羧酸基团可以被还原为醇。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾用于氧化)、还原剂(如氢化铝锂用于还原)和亲核试剂(如胺类用于取代反应)。条件通常需要特定的溶剂和温度以优化反应产率。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生硝基衍生物,而还原可以产生醇。取代反应可以引入各种官能团,从而产生范围广泛的衍生物。
科学研究应用
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚-5-烯-2-羧酸在科学研究中具有多种应用:
化学: 它用作合成更复杂分子的构建块。
生物学: 该化合物被研究以了解其潜在的生物活性以及与酶的相互作用。
医药: 正在进行研究以探索其作为药物中间体的潜力。
工业: 它用于开发新材料和催化剂。
作用机制
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚-5-烯-2-羧酸的作用机制涉及它与特定分子靶标的相互作用。氨基可以与酶形成氢键,影响其活性。羧酸基团可以参与离子相互作用,影响化合物的结合亲和力。这些相互作用可以调节各种生化途径,从而产生潜在的治疗效果。
相似化合物的比较
类似化合物
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚烷-2-羧酸: 结构相似,但缺乏双键。
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚-5-烯-2-甲醇: 结构相似,但具有羟基而不是羧酸。
独特性
(1S,2S,3S,4R)-3-氨基双环[2.2.1]庚-5-烯-2-羧酸中同时存在氨基和羧酸基团使其与类似物相比具有独特性。这种双重功能使其能够参与更广泛的化学反应和生物相互作用,从而增强其在研究和工业应用中的多功能性。
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7+/m1/s1 |
InChI 键 |
FCYFJGGJCJDCPB-BWBBJGPYSA-N |
手性 SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C(=O)O)N |
规范 SMILES |
C1C2C=CC1C(C2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)
![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)

![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)








